An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-tert-butyl-3,5-dinitrobenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-tert-butyl-3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 4-tert-butyl-3,5-dinitrobenzoate. In the absence of publicly available experimental spectra, this document serves as a robust predictive guide grounded in the fundamental principles of NMR spectroscopy and established substituent effects. This resource is designed to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.
Introduction: The Structural Significance of Methyl 4-tert-butyl-3,5-dinitrobenzoate
Methyl 4-tert-butyl-3,5-dinitrobenzoate is a polysubstituted aromatic compound featuring a unique combination of electron-donating and electron-withdrawing groups. The bulky tert-butyl group, the two strongly electron-withdrawing nitro groups, and the methyl ester functionality create a distinct electronic environment around the benzene ring. Understanding the precise chemical shifts in its NMR spectra is paramount for confirming its synthesis and for any further studies involving this molecule, particularly in medicinal chemistry and materials science where such substituted aromatics can serve as important intermediates. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules, and a thorough understanding of the expected chemical shifts is the first step in spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Analysis
The chemical shifts for methyl 4-tert-butyl-3,5-dinitrobenzoate have been predicted based on the principle of substituent additivity, using the known chemical shift of benzene (¹H: 7.34 ppm; ¹³C: 128.5 ppm) as a starting point and incorporating the substituent chemical shift (SCS) values for the tert-butyl, nitro, and methyl ester groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of methyl 4-tert-butyl-3,5-dinitrobenzoate is expected to be relatively simple, exhibiting three distinct signals:
-
Aromatic Protons (H-2/H-6): Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. These protons are situated ortho to the two strongly electron-withdrawing nitro groups and meta to the methyl ester group. The nitro groups exert a significant deshielding effect, which is expected to shift these protons to a high chemical shift (downfield)[1]. The methyl ester group also contributes a smaller deshielding effect from the meta position.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality will appear as a singlet. Their chemical shift is influenced by the adjacent carbonyl group and the overall electronic nature of the aromatic ring.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will also present as a sharp singlet. This signal is typically found in the upfield region of the spectrum[2].
The predicted chemical shifts are summarized in the table below:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-2/H-6) | 8.8 - 9.0 | Singlet | 2H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |
| tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
Justification of Predicted ¹H Chemical Shifts:
The prediction for the aromatic protons is based on the additive effects of the substituents. Starting with the chemical shift of benzene (7.34 ppm), the two ortho nitro groups are expected to cause a significant downfield shift. The methyl ester at the meta position will have a smaller deshielding effect. The predicted value of 8.8 - 9.0 ppm is consistent with the observed shifts in other highly substituted, electron-deficient aromatic rings.
The methyl ester protons are predicted to be around 3.9 ppm, a typical value for methyl esters of aromatic acids. The tert-butyl protons are expected around 1.4 ppm, which is a characteristic chemical shift for this group attached to an aromatic ring[2].
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of methyl 4-tert-butyl-3,5-dinitrobenzoate is predicted to show eight distinct signals due to the molecule's symmetry.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~164 |
| C-4 (ipso-tert-Butyl) | ~155 |
| C-3/C-5 (ipso-Nitro) | ~148 |
| C-1 (ipso-Ester) | ~132 |
| C-2/C-6 (Aromatic CH) | ~125 |
| -OCH₃ (Methyl Ester) | ~53 |
| Quaternary C (tert-Butyl) | ~36 |
| -C(CH₃)₃ (tert-Butyl) | ~31 |
Justification of Predicted ¹³C Chemical Shifts:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a high chemical shift, typically around 164 ppm, which is characteristic for this functional group[3].
-
Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups. The carbon bearing the tert-butyl group (C-4) is expected to be deshielded. The carbons attached to the nitro groups (C-3/C-5) will also be strongly deshielded[1]. The carbon attached to the methyl ester group (C-1) will be deshielded to a lesser extent.
-
Aromatic CH Carbons (C-2/C-6): These carbons are influenced by the adjacent nitro and tert-butyl groups. The strong electron-withdrawing nature of the nitro groups will have a significant impact on their chemical shift.
-
Aliphatic Carbons: The methyl carbon of the ester group is expected around 53 ppm. The quaternary carbon of the tert-butyl group is predicted around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group are expected around 31 ppm[2].
Experimental Protocols
Synthesis of Methyl 4-tert-butyl-3,5-dinitrobenzoate
A plausible synthetic route involves a two-step process: the dinitration of a suitable tert-butylated aromatic precursor followed by esterification. A detailed protocol based on analogous reactions is provided below[4][5][6].
Step 1: Synthesis of 4-tert-butyl-3,5-dinitrobenzoic acid
-
Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.
-
Slowly add 4-tert-butylbenzoic acid to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-tert-butyl-3,5-dinitrobenzoic acid.
Step 2: Esterification to Methyl 4-tert-butyl-3,5-dinitrobenzoate
Due to the steric hindrance from the ortho nitro groups, a standard Fischer esterification might be slow. A more effective method for hindered benzoic acids is recommended[7][8][9][10][11].
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-tert-butyl-3,5-dinitrobenzoic acid in an excess of dry methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or use a milder esterification promoter like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: If using acid catalysis, heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC). If using DCC/DMAP, stir the reaction at room temperature.
-
Work-up: After the reaction is complete, neutralize the acid catalyst with a saturated sodium bicarbonate solution. If DCC was used, filter off the dicyclohexylurea byproduct.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-tert-butyl-3,5-dinitrobenzoate.
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows[12][13][14][15]:
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified methyl 4-tert-butyl-3,5-dinitrobenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and instrument sensitivity[16].
Data Processing:
The acquired Free Induction Decay (FID) should be processed using standard NMR software. The typical workflow includes[17][18][19][20][21]:
-
Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: To ensure all peaks are in the absorptive mode.
-
Baseline Correction: To obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integration (for ¹H NMR): To determine the relative number of protons for each signal.
-
Peak Picking: To identify the precise chemical shift of each signal.
Visualization of Molecular Structure and Predicted NMR Data
The following diagram illustrates the molecular structure of methyl 4-tert-butyl-3,5-dinitrobenzoate with atoms labeled for NMR assignment.
Caption: Molecular structure and predicted ¹H and ¹³C NMR chemical shifts for methyl 4-tert-butyl-3,5-dinitrobenzoate.
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